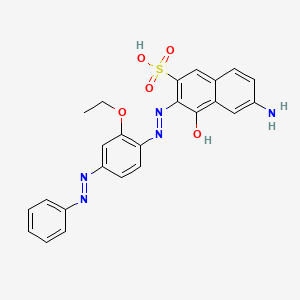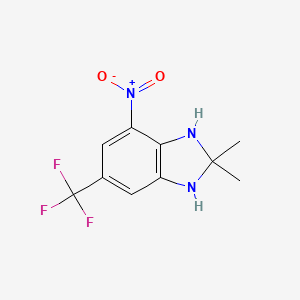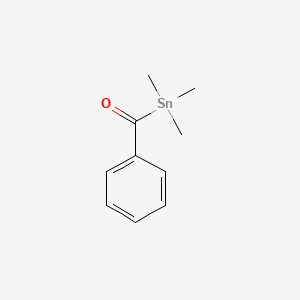
Stannane, benzoyltrimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, benzoyltrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to a benzoyl group and three methyl groups. Organotin compounds, including stannane, benzoyltrimethyl-, are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Stannane, benzoyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of trimethyltin chloride with benzoyl chloride under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, benzoyltrimethyl- often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
Stannane, benzoyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Stannane, benzoyltrimethyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用機序
The mechanism of action of stannane, benzoyltrimethyl- involves coordination with target molecules through its tin atom. This coordination can facilitate various chemical transformations, such as catalysis and complex formation. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antibacterial applications or interacting with polymer precursors in industrial processes .
類似化合物との比較
Similar Compounds
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Comparison
Stannane, benzoyltrimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties compared to other organotin compounds. For example, trimethyltin chloride lacks the benzoyl group and has different reactivity and applications. Tributyltin hydride is primarily used as a reducing agent, while dimethyltin dichloride is used in polymer stabilization .
特性
CAS番号 |
120086-07-9 |
|---|---|
分子式 |
C10H14OSn |
分子量 |
268.93 g/mol |
IUPAC名 |
phenyl(trimethylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H;3*1H3; |
InChIキー |
NFRGYWWFBHDOEB-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


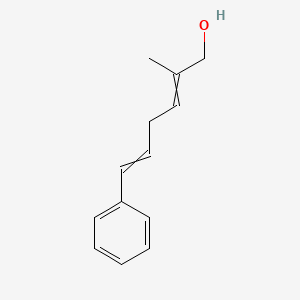
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
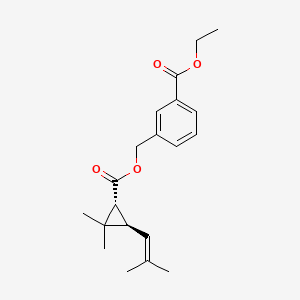
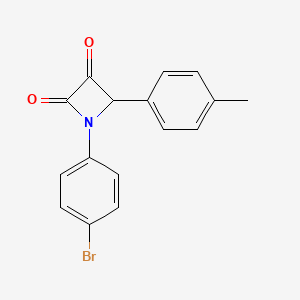
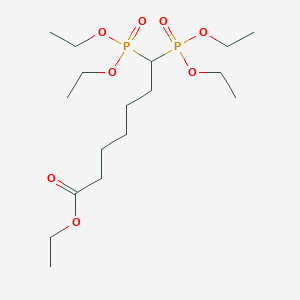
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
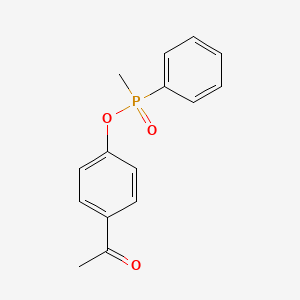
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
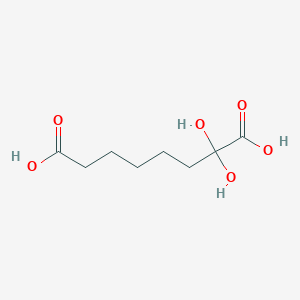
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
